

Application Notes and Protocols for Hpk1-IN-11

In Vitro Assay

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Compound of Interest

Compound Name: *Hpk1-IN-11*

Cat. No.: *B12425726*

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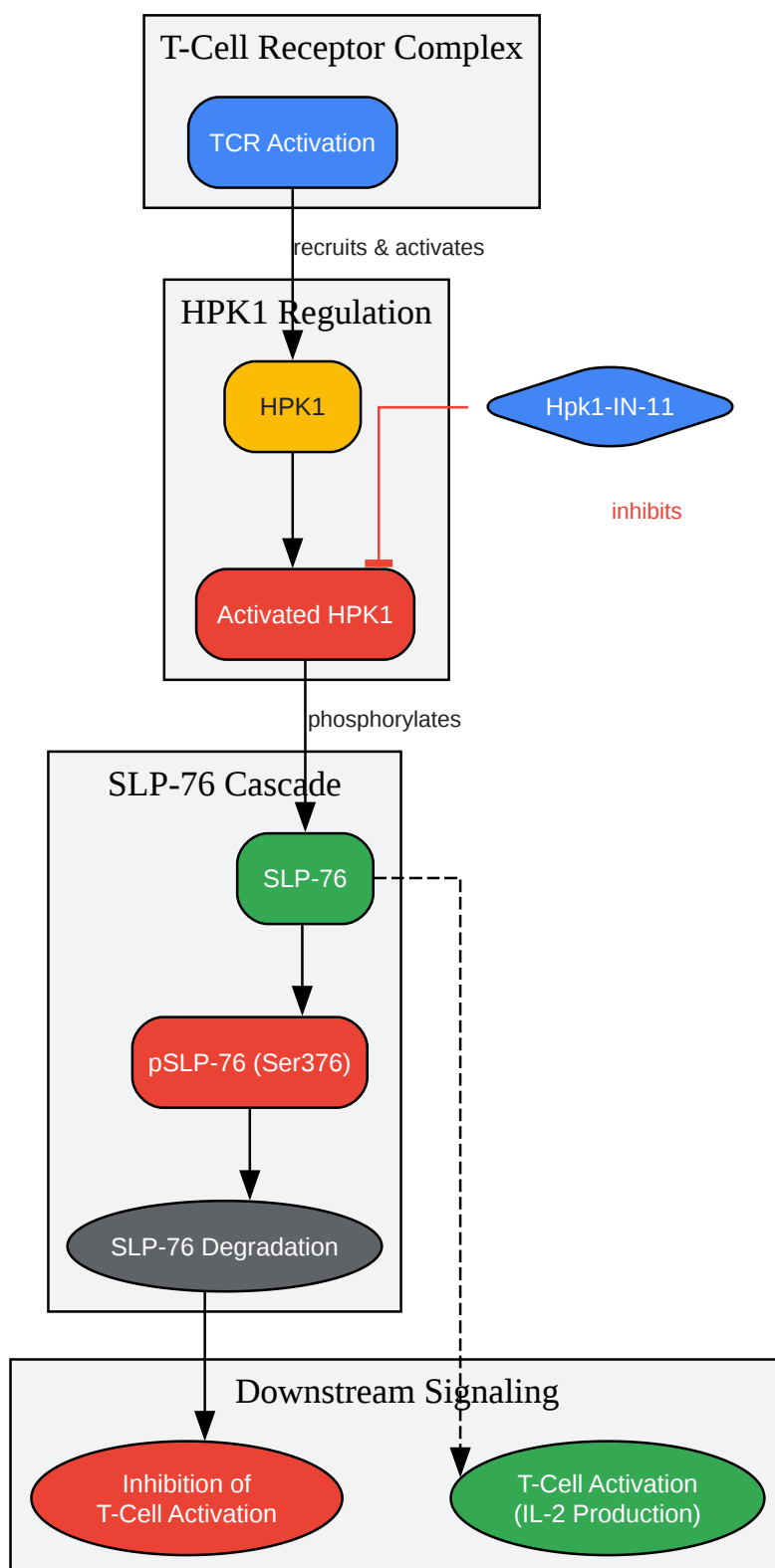
For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of T-cell and B-cell receptor signaling.[1][2] By phosphorylating adaptor proteins such as SLP-76, HPK1 attenuates immune cell activation, proliferation, and cytokine production.[3][4] This inhibitory role makes HPK1 a compelling therapeutic target in immunoncology.[1] Inhibition of HPK1 is expected to enhance anti-tumor immunity by releasing the brakes on T-cell function.[5][6] **Hpk1-IN-11** is a potent inhibitor of HPK1 and can be used to study its role in various signaling pathways.[7] This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of **Hpk1-IN-11** and other novel compounds targeting HPK1.

HPK1 Signaling Pathway in T-Cells

Upon T-cell receptor (TCR) activation, HPK1 is recruited to the immunological synapse where it becomes activated.[8] Activated HPK1 then phosphorylates the SLP-76 adaptor protein at the Ser376 residue.[3][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby dampening the T-cell signaling cascade that is crucial for a robust immune response.[4]



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Caption: HPK1 Signaling Pathway in T-Cell Regulation.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of various compounds against HPK1, providing a comparative landscape for newly identified inhibitors like **Hpk1-IN-11**.

Compound	IC50 (nM)	Assay Type	Reference
Hpk1-IN-3	0.5	Kinase Activity Assay	[3]
Compound [I]	0.2	Biochemical Assay	[9]
Compound K	2.6	Biochemical Assay	[10]
XHS	2.6	Kinase Assay	[10]
CFI-402411	4.0	Biochemical Assay	[8]
GNE-1858	1.9	Biochemical Assay	[10]
Sunitinib	15	Kinase Activity Assay	[11]
KHK-6	20	Kinase Activity Assay	[3]
M074-2865	2930	Kinase Inhibition Assay	[10]

Experimental Protocols

In Vitro HPK1 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay systems and is suitable for determining the IC50 values of inhibitors like **Hpk1-IN-11**.[\[12\]](#)[\[13\]](#)

Materials and Reagents:

- Recombinant Human HPK1 (active)
- Myelin Basic Protein (MBP) as a substrate
- ATP

- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- **Hpk1-IN-11** or other test compounds
- DMSO (as solvent for compounds)
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Luminometer

Experimental Workflow:



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Caption: Workflow for the in vitro HPK1 kinase inhibition assay.

Detailed Protocol:

- Compound Preparation:
 - Prepare a stock solution of **Hpk1-IN-11** in 100% DMSO.
 - Create a serial dilution of the compound in a buffer containing a final concentration of 1% DMSO. This will be your 10X inhibitor solution.
- Reaction Setup (in a 384-well plate):
 - Test Wells: Add 1 µL of the serially diluted **Hpk1-IN-11** to the respective wells.
 - Positive Control (No Inhibition): Add 1 µL of the 1% DMSO buffer.

- Negative Control (No Enzyme): Add 1 μ L of the 1% DMSO buffer.
- Add 2 μ L of diluted HPK1 enzyme solution to the "Test Wells" and "Positive Control" wells.
- Add 2 μ L of kinase assay buffer without the enzyme to the "Negative Control" wells.
- Prepare a substrate/ATP mixture (e.g., containing MBP and 10 μ M ATP).
- Initiate the kinase reaction by adding 2 μ L of the substrate/ATP mixture to all wells.
- Kinase Reaction Incubation:
 - Mix the plate gently.
 - Incubate at room temperature for 60 minutes.[\[12\]](#)
- Signal Detection (using ADP-Glo™ as an example):
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.[\[12\]](#)
 - Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.[\[12\]](#)
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - The luminescent signal is proportional to the amount of ADP formed and thus correlates with kinase activity.
 - Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

- Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

The provided protocol offers a robust framework for the in vitro evaluation of HPK1 inhibitors such as **Hpk1-IN-11**. By understanding the underlying HPK1 signaling pathway and employing a sensitive and reliable assay, researchers can accurately determine the potency and efficacy of novel compounds, facilitating the development of new immuno-oncology therapeutics.

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